thearubigin
CAS No.: 12698-96-3
Cat. No.: VC0224677
Molecular Formula: C19H22O7
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12698-96-3 |
|---|---|
| Molecular Formula | C19H22O7 |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Formation
Thearubigins (TRs) are polymeric polyphenols formed during the enzymatic oxidation and condensation of two gallocatechins—specifically epigallocatechin and epigallocatechin gallate—with the participation of polyphenol oxidases during the fermentation reactions in black tea . These compounds are red in color and are primarily responsible for the distinctive staining effect of tea, giving black (fully oxidized) tea its characteristic reddish appearance compared to the clearer appearance of green or white teas . The color development in black tea is also influenced by other factors, including the presence of theaflavins, another oxidized form of polyphenols.
Structural Evolution and Formation Pathway
During black tea production, fresh tea leaves undergo fermentation (oxidation), leading to enzymatic reactions that transform the simple catechins present in green tea into more complex compounds. Research has confirmed that thearubigins formation in black tea directly correlates with catechins depletion . The transformation pathway involves the enzymatic oxidation of catechins to form quinones, which subsequently undergo various coupling reactions to produce the polymeric structures characteristic of thearubigins.
Several related structures have been identified or proposed as part of the thearubigin family or formation pathway, including theacitrin (proposed in 1997) and theasinensins A and B (proposed in 2003) . The structural complexity of thearubigins has necessitated the application of advanced analytical techniques for their characterization.
Historical Research and Analytical Methods
The scientific investigation of thearubigins dates back to the 1960s when they were first studied by Roberts, E.A.H. using spectroscopy, fractionation, and paper chromatography techniques . Subsequently, they were identified as proanthocyanidins in 1969, and their formation process was studied using in vitro models in 1983 .
Analytical Developments
The analysis and quantification of thearubigins have evolved significantly over decades:
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In 1992, separation methods based on C18 sorbent cartridges were developed .
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In 1995, quantification methods based on Porter's assay were established .
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In 1996, degradation studies of black tea extracts provided further insights into thearubigin structures .
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In 2004, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry was applied to thearubigin analysis .
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Additional analytical techniques were developed in 2010 to further characterize these complex compounds .
These progressive analytical developments have contributed to our understanding of thearubigin chemistry, though full structural elucidation remains challenging due to their polymeric nature and heterogeneity.
Occurrence and Dietary Intake
Thearubigins represent the most abundant group of phenolic pigments in black tea, accounting for an estimated 60%-82% of the solids in a typical infusion . They comprise approximately 70% of total polyphenols in black tea, suggesting they may significantly contribute to the beneficial health effects associated with tea consumption .
Geographical Variation in Intake
Dietary intake of thearubigins varies considerably across different regions, primarily influenced by tea consumption patterns. Data from the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort study provides valuable insights into this variation:
Table 1: Thearubigin Intake Across Different Populations
| Population | Thearubigin Intake (mg/day) | Contribution to Total Flavonoid Intake |
|---|---|---|
| UK (general population) | 532.5 (men) | 48% |
| European average | 156.0 | Varies by country |
| Spain (Navarra, San Sebastian) | 0.9 (men) | <5% |
| Greece | Not specified | <5% |
| Italy | Not specified | <5% |
Source: Data compiled from EPIC cohort study results
This geographical heterogeneity highlights the significant cultural variations in tea consumption habits across Europe. In traditional tea-drinking nations like the UK, thearubigins constitute a substantial portion of total flavonoid intake, whereas in Mediterranean countries, their contribution is minimal .
Metabolism and Gut Microbiota Interactions
Recent research has begun to explore the interaction between thearubigins and gut microbiota, revealing intriguing insights into their metabolism and potential bioactivity. A notable study investigating metabolic differences between thearubigin-treated specific pathogen-free (SPF) and germ-free (GF) mice identified several discriminating metabolites in fecal samples .
| Metabolite | Molecular Formula | m/z of [M-H]− | Retention Time |
|---|---|---|---|
| Theaflavin | C29H24O12 | 563.1195 | 20.23 |
| Theaflavin digallate | C43H32O20 | 867.1414 | 20.34 |
| Theaflavate B | C36H28O15 | 699.1355 | 19.56 |
| Theasinensin C | C30H26O14 | 609.1250 | 2.78 |
| Theasinensin E | C30H26O14 | 609.1250 | 6.04 |
Source: Data compiled from LC/MS-based metabolomic analysis
This discovery suggests a complex interrelationship between thearubigins and gut microbiota, with potential implications for the bioavailability and bioactivity of these compounds.
Research Challenges and Future Directions
Despite growing interest in thearubigins, several research challenges persist. The complex and heterogeneous nature of these compounds makes their isolation, purification, and structural characterization difficult. Additionally, there is a lack of standardized methods for thearubigin quantification in foods and biological samples, complicating comparisons across studies .
Food Composition Data Limitations
Currently, there is no appropriate food composition data on thearubigins in many databases, although several studies have used data from the US Department of Agriculture (USDA) database to estimate thearubigin intakes . Developing comprehensive food composition data for thearubigins would facilitate more accurate dietary intake assessments and epidemiological studies.
Research Needs
Several key research areas require attention to advance our understanding of thearubigins:
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Improved analytical methods for thearubigin identification and quantification in foods and biological samples.
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Well-designed human clinical trials investigating thearubigin intake in relation to specific health outcomes .
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Further exploration of the interaction between thearubigins and gut microbiota, including potential prebiotic effects.
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Bioavailability studies to determine the absorption, distribution, metabolism, and excretion of thearubigins and their metabolites.
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Mechanistic studies to elucidate the molecular pathways through which thearubigins exert their biological effects.
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